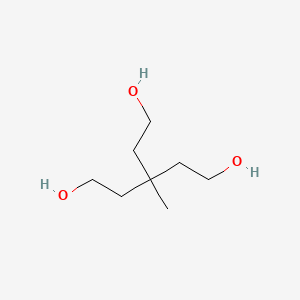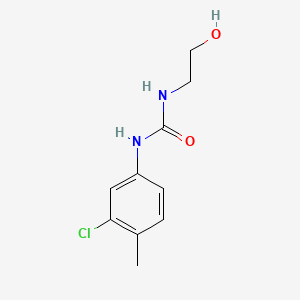![molecular formula C16H15N3O5 B14402870 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one CAS No. 87973-70-4](/img/structure/B14402870.png)
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxin core with dimethyl and nitrophenyl hydrazinylidene substituents, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxin core: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives and aldehydes under acidic conditions.
Introduction of the dimethyl groups: This step often involves methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the nitrophenyl hydrazinylidene group: This is usually done through a condensation reaction between a nitrophenyl hydrazine derivative and the benzodioxin core under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonic acids, and other electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzodioxin compounds.
科学研究应用
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl hydrazinylidene group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzene: A simpler aromatic compound with similar methyl substituents.
2-Nitrophenylhydrazine: A related compound with a nitrophenyl hydrazine group.
Benzodioxin derivatives: Compounds with a similar benzodioxin core but different substituents.
Uniqueness
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one is unique due to its combination of a benzodioxin core with both dimethyl and nitrophenyl hydrazinylidene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87973-70-4 |
|---|---|
分子式 |
C16H15N3O5 |
分子量 |
329.31 g/mol |
IUPAC 名称 |
2,4-dimethyl-7-[(2-nitrophenyl)diazenyl]-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C16H15N3O5/c1-9-11-7-15(20)13(8-16(11)24-10(2)23-9)18-17-12-5-3-4-6-14(12)19(21)22/h3-10,20H,1-2H3 |
InChI 键 |
QMFOJGYNZYYKEH-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC(=C(C=C2OC(O1)C)N=NC3=CC=CC=C3[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
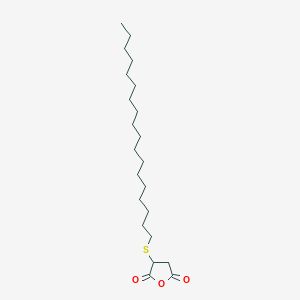
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
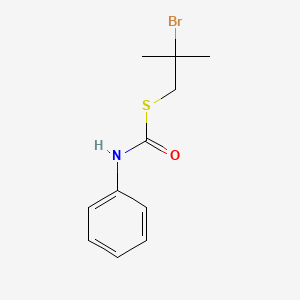
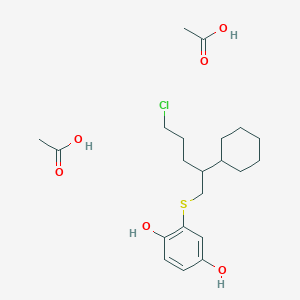
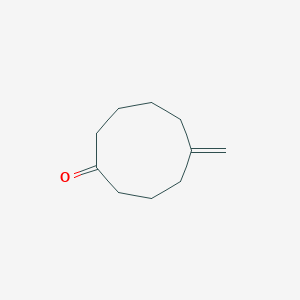

![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
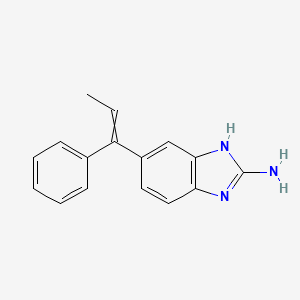
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
